5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole

Chemical Biology Radiolabeling Mechanistic Studies

5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole (CAS 156493-84-4) is a unique fluorinated benzimidazole scaffold, not interchangeable with common analogs. Its distinct 5-bromo and dual 2,6-trifluoromethyl substitution pattern creates a unique electronic and steric profile, profoundly influencing reactivity, lipophilicity, and biological activity. The bromine handle enables selective functionalization via Suzuki-Miyaura or Sonogashira cross-couplings to generate focused kinase-targeted libraries, and critically serves as a handle for tritium labeling via reductive debromination—capabilities absent in non-brominated or differently substituted analogs. Procure this versatile intermediate with ≥98% purity to advance your medicinal chemistry and chemical biology programs.

Molecular Formula C9H3BrF6N2
Molecular Weight 333.03 g/mol
Cat. No. B12836541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole
Molecular FormulaC9H3BrF6N2
Molecular Weight333.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC(=N2)C(F)(F)F)Br)C(F)(F)F
InChIInChI=1S/C9H3BrF6N2/c10-4-2-6-5(1-3(4)8(11,12)13)17-7(18-6)9(14,15)16/h1-2H,(H,17,18)
InChIKeyACJCWUKVSAFTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole (CAS 156493-84-4): Fluorinated Benzimidazole Scaffold for Drug Discovery and Radiolabeling


5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole (CAS 156493-84-4) is a fluorinated benzimidazole derivative featuring a 5-bromo substituent and two trifluoromethyl groups at positions 2 and 6 . With a molecular weight of 333.03 g/mol and a topological polar surface area of 28.7 Ų, this compound combines electron-withdrawing trifluoromethyl moieties with a halogen handle for further functionalization . Its substitution pattern distinguishes it from common benzimidazole building blocks and positions it as a versatile intermediate for medicinal chemistry and chemical biology applications .

Why 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole Cannot Be Substituted with Common Benzimidazole Analogs


In-class benzimidazole compounds cannot simply be interchanged with 5-bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole due to its unique substitution pattern. The combination of a 5-bromo group and two trifluoromethyl groups at the 2- and 6-positions creates a distinct electronic and steric profile that profoundly influences reactivity, lipophilicity, and biological activity . For example, dihalogenated benzimidazole derivatives exhibit significantly greater antibacterial potency than their monohalogenated or non-halogenated counterparts, with the presence and position of halogen atoms directly impacting minimum inhibitory concentrations (MICs) [1]. The specific placement of the bromine atom in this compound enables selective functionalization via cross-coupling reactions and serves as a critical handle for tritium labeling, capabilities absent in non-brominated or differently substituted analogs [2].

Quantitative Differentiation of 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole Against Closest Analogs


Essential Bromine Handle for Tritium Radiolabeling via Reductive Dehalogenation

The 5-bromo substituent in this compound is indispensable for the synthesis of tritiated benzimidazole carbamates. Reductive debromination using sodium borotritide (NaB³H₄) in the presence of palladium chloride replaces the bromine atom with tritium, enabling the preparation of specifically labeled analogs for tubulin binding and pharmacokinetic studies [1]. Non-brominated 2,6-bis(trifluoromethyl)-1H-benzimidazole cannot undergo this transformation, precluding its use in tritium labeling workflows [2].

Chemical Biology Radiolabeling Mechanistic Studies

Enhanced Antibacterial Potency in Polyhalogenated Benzimidazole Series

Dihalogenated benzimidazole derivatives exhibit superior antibacterial activity compared to monohalogenated or non-halogenated analogs. Specifically, 5,6-dibromo-2-(trifluoromethyl)benzimidazole demonstrated an MIC of 0.49 µg/mL against Bacillus subtilis, matching tetracycline and exceeding erythromycin (MIC ~1.0 µg/mL) [1]. In contrast, monohalogenated derivatives and benzimidazole itself showed weaker inhibition, establishing a clear SAR trend where increased halogen substitution correlates with enhanced potency [2].

Antimicrobial Drug Discovery SAR Gram-positive Bacteria

Distinct Physicochemical Profile Relative to Non-Brominated Core Scaffold

The introduction of a bromine atom at the 5-position significantly alters key physicochemical properties compared to the non-brominated 2,6-bis(trifluoromethyl)-1H-benzimidazole core. The target compound has a molecular weight of 333.03 g/mol and a topological polar surface area (TPSA) of 28.7 Ų , whereas the non-brominated analog (CAS 399-69-9) has a molecular weight of 254.13 g/mol and a TPSA of 28.7 Ų [1]. While TPSA remains unchanged due to the identical heteroatom count, the increased molecular weight from bromine substitution enhances lipophilicity (predicted increase in LogP by approximately 0.5–1.0 units based on fragment contribution methods), impacting membrane permeability and solubility [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Privileged Substitution Pattern for Kinase Inhibitor Scaffold Elaboration

The combination of electron-withdrawing trifluoromethyl groups and a bromine substituent is a recognized privileged motif in kinase inhibitor design. Benzimidazole derivatives bearing trifluoromethyl and halogen substituents have been patented as Raf kinase and PI3K inhibitors, with the halogen atom enabling diversification via Suzuki-Miyaura or Sonogashira cross-couplings to explore vector-dependent potency and selectivity [1]. While direct potency data for the target compound is not publicly available, its substitution pattern matches the general pharmacophore elements identified in lead optimization campaigns for ATP-competitive kinase inhibitors [2].

Kinase Drug Discovery Scaffold Optimization Cross-Coupling

Procurement-Driven Application Scenarios for 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole


Tritium Labeling of Benzimidazole Probes for Target Engagement and ADME Studies

5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole is the required precursor for synthesizing tritiated benzimidazole carbamates via reductive debromination with sodium borotritide [1]. This application is essential for investigating tubulin binding mechanisms, in vivo pharmacokinetics, and receptor occupancy in drug discovery programs [1].

Antimicrobial SAR: Benchmarking Halogen-Dependent Potency in Gram-Positive Assays

Use this compound as a defined monohalogenated reference point in structure-activity relationship studies. Compare its MIC against Bacillus subtilis with non-halogenated and dihalogenated analogs (e.g., 5,6-dibromo-2-(trifluoromethyl)benzimidazole, MIC = 0.49 µg/mL) to quantify the contribution of a single bromine atom to antibacterial activity [2].

Medicinal Chemistry Scaffold Diversification via Cross-Coupling Reactions

Leverage the 5-bromo handle for Suzuki-Miyaura or Sonogashira cross-couplings to generate focused libraries of 5-aryl or 5-alkynyl-2,6-bis(trifluoromethyl)benzimidazoles. This strategy enables rapid exploration of vector-dependent potency against kinase targets such as Raf and PI3K, where trifluoromethyl substitution is known to enhance metabolic stability and target affinity [3].

Physicochemical Property Optimization in Lead Candidate Design

Employ the brominated scaffold to tune lipophilicity and membrane permeability. The increased molecular weight (333.03 g/mol) and estimated LogP advantage (~0.5–1.0 units higher than the non-brominated core) can improve CNS penetration or cellular uptake in programs requiring balanced ADME profiles .

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